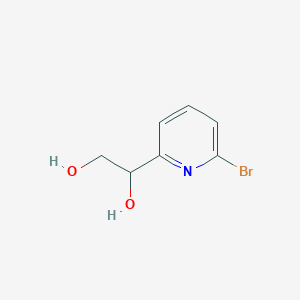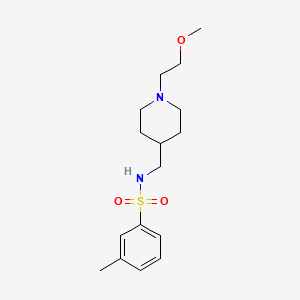![molecular formula C18H19NO8S2 B2833219 6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 866050-98-8](/img/structure/B2833219.png)
6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is an organic molecule featuring a benzoxazine ring fused with carboxylic acid and sulfonyl substituents. This compound displays unique structural properties that contribute to its diverse applications across multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with the corresponding substituted phenols and carboxylic acids.
Reaction Mechanisms
Step 1: The formation of the benzoxazine ring often involves a cyclization reaction under acidic or basic conditions.
Step 2: Subsequent sulfonylation reactions add the ethylsulfonyl and methoxyphenylsulfonyl groups, usually with sulfonyl chlorides in the presence of a base like pyridine.
Reaction Conditions: : Controlled temperatures and inert atmospheres (e.g., nitrogen) are essential for these reactions to proceed efficiently.
Industrial Production Methods
In industrial settings, production scales up by optimizing reaction conditions—particularly temperature, pressure, and solvent choice—to maximize yield and purity. High-throughput methods and automated synthesis equipment often streamline these processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the ethylsulfonyl moiety, typically using oxidizing agents like hydrogen peroxide or peracids.
Reduction: : Reduction reactions, such as those involving hydrogenation catalysts, may target the sulfonyl groups.
Substitution: : Nucleophilic substitution reactions can occur at the benzoxazine ring or sulfonyl groups, facilitated by bases or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, peracids.
Reducing Agents: : Hydrogen gas with catalysts, sodium borohydride.
Substitution Reagents: : Strong nucleophiles (e.g., alkoxides, amines).
Major Products
Oxidation Products: : Sulfone derivatives.
Reduction Products: : Sulfides or thiols.
Substitution Products: : Variously substituted benzoxazines, depending on the nucleophile employed.
Scientific Research Applications
Chemistry
Catalysis: : Serves as a precursor for catalysts in organic synthesis.
Polymer Science: : Components in the synthesis of high-performance polymers.
Biology
Enzyme Inhibitors: : Potential inhibitor for specific enzymes due to its unique functional groups.
Bioconjugation: : Used in the conjugation of biomolecules for targeted drug delivery.
Medicine
Pharmaceuticals: : Investigated for anti-inflammatory and anti-cancer properties.
Drug Development: : Serves as a scaffold for the design of new therapeutic agents.
Industry
Material Science: : Component in the production of advanced materials with specific mechanical and thermal properties.
Electronics: : Used in the synthesis of compounds for electronic devices, like organic light-emitting diodes (OLEDs).
Mechanism of Action
6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exerts its effects through interactions with molecular targets such as enzymes and receptors. It engages in:
Molecular Binding: : Attaching to active sites of enzymes, potentially inhibiting or modifying their activity.
Pathway Modulation: : Influencing biochemical pathways, which can alter cell signaling or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(ethoxyphenyl)sulfonyl derivatives: : Share sulfonyl groups but differ in other substituents.
Benzoxazine derivatives: : Similar ring structures but vary in substituents and functional groups.
Sulfonylcarboxylic acids: : Contain sulfonyl and carboxylic acid groups, with differences in the core structure.
Uniqueness
Structural Diversity: : The combination of benzoxazine, sulfonyl, and carboxylic acid groups is relatively rare.
Functional Versatility: : Exhibits a broad range of reactivity and applications due to its diverse functional groups.
Properties
IUPAC Name |
6-ethylsulfonyl-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO8S2/c1-3-28(22,23)14-8-9-16-15(10-14)19(11-17(27-16)18(20)21)29(24,25)13-6-4-12(26-2)5-7-13/h4-10,17H,3,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQNYVAYHIMIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2833138.png)

![8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2833143.png)
![[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride](/img/structure/B2833144.png)
![2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2833145.png)
![7-Methoxy-10H-thieno[3,2-a]carbazole](/img/structure/B2833146.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2833147.png)

![6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B2833150.png)

![[(E)-4-chlorobut-2-enyl] Acetate](/img/structure/B2833154.png)

![3-methyl-2-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2833157.png)
